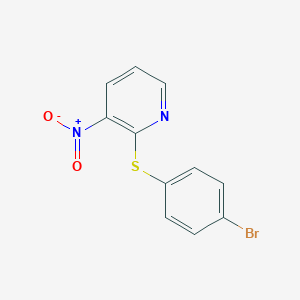

2-(4-Bromophenyl)sulfanyl-3-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)sulfanyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXMJLHAUALJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320095 | |

| Record name | 2-(4-bromophenyl)sulfanyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

200930-64-9 | |

| Record name | 2-(4-bromophenyl)sulfanyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Bromophenyl Sulfanyl 3 Nitropyridine

Retrosynthetic Analysis and Strategic Disconnections for the Thioether-Nitropyridine Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known, reliable chemical reactions performed in reverse. youtube.comyoutube.com

For 2-(4-Bromophenyl)sulfanyl-3-nitropyridine, the most logical and strategic disconnection is at the carbon-sulfur (C-S) bond of the thioether. This is a common strategy as numerous reliable methods exist for the formation of such bonds. nih.gov This disconnection simplifies the complex target molecule into two key synthons, or synthetic equivalents: an electrophilic 2-halopyridine synthon and a nucleophilic thiophenol synthon.

The corresponding practical reagents for these synthons are:

An activated 2-halo-3-nitropyridine (where the halogen is typically chlorine or bromine), which acts as the electrophilic partner. The nitro group in the 3-position is crucial as it activates the 2-position for nucleophilic attack.

4-Bromothiophenol (B107966) , which serves as the sulfur nucleophile after deprotonation to the corresponding thiolate.

This primary disconnection is strategically sound because it breaks the molecule into two similarly complex, readily accessible fragments, a principle that often leads to convergent and efficient syntheses. youtube.com

Preparation of Precursor Materials and Intermediate Functionalization

The success of the synthesis hinges on the efficient preparation of the key precursor molecules identified in the retrosynthetic analysis.

The 2-halo-3-nitropyridine moiety is a critical electrophilic component. Both 2-chloro- and 2-bromo-3-nitropyridine (B22996) are common precursors. Their synthesis often starts from readily available pyridine (B92270) derivatives.

From 2-Aminopyridine: A common route involves the nitration of 2-aminopyridine. However, this reaction can produce a mixture of isomers, with the 5-nitro product often being the major one, making separation tedious. orgsyn.org A more controlled, multi-step approach is often preferred, for instance, by first introducing a different directing group.

From 2-Hydroxypyridine: 2-Hydroxypyridine can be nitrated to form 2-hydroxy-3-nitropyridine. google.com The resulting nitropyridinol can then be converted to the corresponding 2-chloro-3-nitropyridine (B167233) using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com

From 2-Amino-5-bromopyridine (B118841): For the bromo-analogue, 2-amino-5-bromopyridine can be nitrated with nitric acid in sulfuric acid to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org Subsequent reactions can then be performed to achieve the target precursor. 2-Bromo-3-nitropyridine itself can be synthesized from 3-nitropyridine-2-amine. sigmaaldrich.com

These 2-halo-3-nitropyridines are highly reactive towards nucleophiles due to the electron-withdrawing effect of the nitro group and the pyridine nitrogen, which stabilize the intermediate formed during nucleophilic aromatic substitution. mdpi.comyoutube.com

Table 1: Key 2-Halo-3-nitropyridine Precursors

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Typical Precursor | Melting Point (°C) |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 2-Hydroxy-3-nitropyridine | 101-102 |

| 2-Bromo-3-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 2-Amino-3-nitropyridine | 122-125 sigmaaldrich.com |

4-Bromothiophenol is the designated sulfur nucleophile. It is a colorless crystalline solid with a melting point of 72-74 °C. wikipedia.org There are several established methods for its synthesis:

Reduction of Sulfonyl Chloride: A common laboratory method involves the reduction of 4-bromobenzenesulfonyl chloride. This reduction can be achieved using reagents like red phosphorus with iodine in an acidic medium. wikipedia.orgchemicalbook.com

From Diphenyl Disulfide: An alternative route begins with the bromination of diphenyl disulfide. The resulting 4,4'-dibromodiphenyl disulfide is then reduced to yield two equivalents of 4-bromothiophenol. wikipedia.orgchemicalbook.comgoogle.com This reduction can be carried out with zinc and an acid, such as hydrochloric acid, which generates hydrogen in situ. google.com

This thiol is readily deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more potent 4-bromothiophenolate nucleophile required for the subsequent coupling reactions.

Table 2: Properties of the Key Sulfur Nucleophile

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Bromothiophenol | C₆H₅BrS | 189.07 sigmaaldrich.com | 106-53-6 sigmaaldrich.com | 73-76 sigmaaldrich.com | 239 sigmaaldrich.com |

Direct Thioetherification Strategies for S-C(sp2) Bond Formation

With the precursors in hand, the final step is the formation of the aryl-sulfur linkage. This can be accomplished primarily through two powerful strategies: nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

The Nucleophilic Aromatic Substitution (S_N_Ar) reaction is a direct and often efficient method for forming the C-S bond in this system. The reaction proceeds smoothly between heteroaryl halides and thiols, particularly when the heteroaromatic ring is electron-deficient. nih.gov

In the synthesis of this compound, the 2-halo-3-nitropyridine substrate is highly activated for S_N_Ar. The reaction mechanism involves two main steps:

Nucleophilic Attack: The 4-bromothiophenolate anion attacks the carbon atom bearing the halogen at the 2-position of the pyridine ring. This disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity is restored by the elimination of the halide ion (Cl⁻ or Br⁻), yielding the final thioether product.

The presence of the nitro group at the 3-position is critical, as it strongly delocalizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. youtube.com Reactions of 2-chloro-3-nitropyridine with various nucleophiles, including sulfur-based ones, proceed readily. nih.gov This method often requires a base to generate the thiolate and can be performed in polar aprotic solvents like DMF or DMSO. nih.govclockss.org

Table 3: Typical S_N_Ar Reaction Parameters

| Electrophile | Nucleophile | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | 4-Bromothiophenol | K₂CO₃, NaH, or Et₃N | DMAc, DMF, or DMSO | Room temperature to 100 °C nih.gov |

| 2-Bromo-3-nitropyridine | 4-Bromothiophenol | K₂CO₃, Cs₂CO₃, or NaH | DMF, THF, or DMSO | Room temperature to 90 °C clockss.org |

As an alternative to S_N_Ar, transition metal-catalyzed cross-coupling reactions offer powerful and versatile methods for C-S bond formation, often under milder conditions and with broader functional group tolerance. nih.gov

Copper-Catalyzed Coupling: Copper catalysis is a well-established method for forming C-S bonds. researchgate.net Various copper sources, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), can effectively catalyze the coupling of thiols with aryl halides. organic-chemistry.orgresearchgate.net These reactions often proceed without the need for complex ligands, making them cost-effective. organic-chemistry.orgacs.org Some modern protocols even utilize photoinduction to enable the reaction to occur at temperatures as low as 0 °C. organic-chemistry.orgacs.org The general approach involves the reaction of 2-halo-3-nitropyridine with 4-bromothiophenol in the presence of a copper catalyst and a base.

Palladium-Catalyzed Coupling: Palladium-catalyzed reactions are renowned for their efficiency and broad scope in cross-coupling chemistry. While early catalysts were often poisoned by sulfur compounds, the development of specialized phosphine (B1218219) ligands has overcome this limitation. organic-chemistry.org Ligands such as CyPF-t-Bu have been used to create highly active and long-lived palladium catalysts for the coupling of thiols with a wide range of aryl halides and triflates. organic-chemistry.org These systems exhibit high turnover numbers and excellent functional group tolerance. organic-chemistry.org One-pot procedures have been developed where an aryl halide can be coupled with a thiol surrogate, followed by a second coupling with another aryl halide to form unsymmetrical diaryl sulfides. nih.gov

Table 4: Comparison of Catalytic Systems for C-S Coupling

| Catalyst System | Typical Catalyst | Ligand | Advantages | References |

|---|---|---|---|---|

| Copper-Catalyzed | CuI, Cu₂O | Often ligand-free or simple ligands (e.g., L-proline) | Inexpensive, mild conditions, tolerant of many functional groups. researchgate.nettandfonline.com | researchgate.netorganic-chemistry.orgresearchgate.netacs.orgtandfonline.com |

| Palladium-Catalyzed | Pd₂(dba)₃, Pd(OAc)₂ | Bulky phosphine ligands (e.g., CyPF-t-Bu, Xantphos) | High efficiency, very broad substrate scope, high turnover numbers. researchgate.net | nih.govorganic-chemistry.orgresearchgate.netnih.gov |

Alternative and Emerging Synthetic Routes to Nitropyridine Thioethers

While classical methods for the synthesis of aryl thioethers, such as the nucleophilic aromatic substitution (SNAr) of a halo-nitropyridine with a thiophenol, are well-established, the field is continually evolving. Researchers are exploring more sophisticated and efficient pathways to construct the this compound framework.

Multicomponent Reaction Approaches Incorporating Pyridine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov While a direct one-pot synthesis of this compound via an MCR has not been explicitly reported, the principles of existing MCRs for nitropyridine synthesis can be adapted to design a plausible convergent route.

For instance, a Hantzsch-type pyridine synthesis or variations thereof could be envisioned. researchgate.netfigshare.com A hypothetical MCR could involve the condensation of a β-ketoester or a related dicarbonyl compound, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate, along with a nitro-containing building block, to construct the 3-nitropyridine (B142982) core. researchgate.netfigshare.com The challenge lies in incorporating the 4-bromophenylsulfanyl moiety. One potential strategy would be to utilize a precursor where this group is already attached to one of the starting materials.

Another approach involves the three-component reaction of amines, isothiocyanates, and nitroepoxides to furnish 2-iminothiazoles, which highlights the potential for creating complex sulfur and nitrogen-containing heterocycles in a single step. nih.gov While this specific reaction does not yield a pyridine, it demonstrates the power of MCRs in C-S and C-N bond formation. Future research may lead to the development of novel MCRs that directly assemble the this compound structure from simple, readily available starting materials.

Table 1: Potential Multicomponent Reaction Strategies for Nitropyridine Thioether Synthesis

| MCR Type | Potential Starting Materials for this compound | Key Bond Formations | Reference for General Method |

| Hantzsch-type Pyridine Synthesis | Ethyl acetoacetate, a nitro-malonaldehyde equivalent, 4-bromophenylthioacetaldehyde, Ammonium acetate | C-C, C-N | researchgate.netfigshare.com |

| Pyrazolo[3,4-b]pyridine Synthesis | 3-Aminopyrazol-5-one, a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound | C-C, C-N | nih.gov |

| Thiazole Synthesis (by analogy) | An amine, an isothiocyanate, a nitroepoxide | C-S, C-N | nih.gov |

Functional Group Interconversions on Pre-formed Scaffolds

Functional group interconversion (FGI) represents a powerful and versatile strategy for the synthesis of complex molecules from simpler, pre-formed scaffolds. organic-chemistry.orgfiveable.mevanderbilt.edu In the context of this compound, this approach would typically involve the introduction of either the sulfanyl (B85325) or the nitro group onto a pyridine ring that already bears the other necessary substituents.

A highly relevant example of this strategy is the nucleophilic aromatic substitution (SNAr) reaction. Research has shown that in 3-nitropyridine systems, the nitro group can act as a leaving group when reacted with sulfur nucleophiles. For instance, 2-methyl-3-nitropyridines react with thiols in the presence of a base like potassium carbonate in DMF to yield the corresponding 3-thiolated pyridines. nih.gov This suggests a plausible route to this compound starting from a precursor like 2-chloro-3-nitropyridine or even 2-bromo-3-nitropyridine and reacting it with 4-bromothiophenol. The electron-withdrawing nature of the nitro group at the 3-position would activate the 2-position for nucleophilic attack by the thiolate.

Conversely, one could envision the nitration of a pre-formed 2-(4-Bromophenyl)sulfanyl-pyridine. However, nitration reactions on pyridine rings can sometimes lead to mixtures of isomers and require harsh conditions. Therefore, the SNAr approach is often more regioselective and proceeds under milder conditions. The choice of the leaving group on the pyridine ring (e.g., Cl, Br) can influence the reaction rate and yield.

Table 2: Functional Group Interconversion Approach for this compound

| Precursor Scaffold | Reagent | Reaction Type | Key Transformation | Reference for Related Transformation |

| 2-Halo-3-nitropyridine | 4-Bromothiophenol, Base (e.g., K2CO3) | Nucleophilic Aromatic Substitution (SNAr) | C-S bond formation | nih.gov |

| 2-(4-Bromophenyl)sulfanyl-pyridine | Nitrating agent (e.g., HNO3/H2SO4) | Electrophilic Aromatic Substitution | Introduction of -NO2 group | General Nitration Principle |

Principles of Sustainable Synthesis in the Context of this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the production of this compound, this translates into the development of more efficient catalysts and the use of environmentally benign reaction media.

Catalyst Development for Enhanced Efficiency and Selectivity

The development of advanced catalysts is crucial for improving the sustainability of chemical processes. For the synthesis of this compound, catalytic systems can enhance reaction rates, improve selectivity, and reduce waste.

In the key C-S bond-forming step, transition metal catalysts, which are known to facilitate cross-coupling reactions, could be employed. While the SNAr reaction is often performed without a catalyst, certain challenging substrates might benefit from catalytic activation.

Furthermore, the use of heterogeneous catalysts offers significant advantages in terms of ease of separation and recyclability. For example, nanomagnetic catalysts have been developed for various organic transformations, including the synthesis of 2-nitro-2,3-unsaturated glycosides. nih.gov A similar approach could be explored for the synthesis of nitropyridine thioethers, where a magnetically separable catalyst could be used and reused, minimizing waste and cost. The development of solid acid catalysts has also shown promise for the synthesis of thioethers from alcohols and thiols, offering a metal-free alternative.

Table 3: Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Reaction Step | Potential Advantages | Reference for Concept |

| Palladium-based catalysts | C-S bond formation (cross-coupling) | High efficiency and functional group tolerance | General Cross-Coupling Principles |

| Nanomagnetic Catalysts (e.g., Fe3O4@C@Fe(III)) | C-S bond formation | Easy separation, reusability, sustainability | nih.gov |

| Solid Acid Catalysts (e.g., Silica-Alumina) | C-S bond formation | Metal-free, heterogeneous, potentially solvent-free | General Solid Acid Catalysis |

Solvent-Free or Environmentally Benign Reaction Media Strategies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids is a major goal.

For the synthesis of this compound, a solvent-free approach to the C-S bond formation step is a tangible possibility. The reaction of a 2-halo-3-nitropyridine with 4-bromothiophenol could potentially be carried out by heating the neat reactants, possibly with a solid-supported base or catalyst. The synthesis of other thioether compounds has been successfully demonstrated under solvent-free conditions, suggesting the feasibility of this approach. mdpi.com

Where a solvent is necessary, the choice of an environmentally benign option is preferred. Water is the ideal green solvent, although the low aqueous solubility of the reactants in this specific case might pose a challenge. Supercritical fluids, such as supercritical carbon dioxide, could also be considered as a recyclable and non-toxic reaction medium. The exploration of these alternative reaction media is a critical step towards a more sustainable synthesis of this compound.

Exploration of the Reactivity Profile and Transformational Chemistry of 2 4 Bromophenyl Sulfanyl 3 Nitropyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom and Ring System

The electronic properties of the 3-nitropyridine (B142982) moiety are dominated by the interplay between the ring nitrogen atom and the strongly electron-withdrawing nitro group. This combination defines its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Character of the Nitropyridine Moiety

The pyridine ring, an analogue of benzene (B151609) with one CH group replaced by a nitrogen atom, is inherently more susceptible to nucleophilic attack and less so to electrophilic substitution. ntnu.no The presence of a nitro group further deactivates the ring towards electrophiles but significantly enhances its electrophilicity, making it highly reactive towards nucleophiles. Nucleophilic aromatic substitution (SNAr) is favored, with the negative charge of the intermediate Meisenheimer complex being effectively stabilized by resonance, particularly when the attack occurs at positions ortho or para to the electron-withdrawing group. stackexchange.comwikipedia.org In the case of 3-nitropyridine derivatives, nucleophilic attack is generally directed to the C2, C4, and C6 positions, which are activated by the nitro group. ntnu.nonih.gov

The pyridine nitrogen atom itself possesses a lone pair of electrons, imparting nucleophilic and basic character. It can be readily protonated or undergo reactions with electrophiles. However, protonation of the nitrogen further deactivates the ring toward electrophilic attack. ntnu.no

Conversely, the electron-deficient nature of the nitropyridine ring makes it a target for various nucleophilic substitutions. Studies on related nitropyridine systems show that they react efficiently with a range of nucleophiles. acs.orgacs.orgnih.gov For instance, vicarious nucleophilic substitution (VNS) allows for the direct C-H functionalization of nitropyridines with carbanions. acs.orgacs.orgnih.gov The nitro group can also be displaced by strong nucleophiles under certain conditions. nih.gov

Transformations Involving the Bromine Atom on the Phenyl Moiety

The bromine atom attached to the phenyl ring is a key functional group that serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The carbon-bromine bond in 2-(4-Bromophenyl)sulfanyl-3-nitropyridine is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com The versatility and functional group tolerance of this method make it highly suitable for modifying the this compound scaffold. Efficient methods have been developed for the coupling of various aryl bromides with 2-pyridyl nucleophiles and other heteroaryl boronic acids, highlighting the broad applicability of this reaction. nih.govnih.govclaremont.eduresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be carried out under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity order for the halide is I > Br > Cl, making the bromo-substituted phenyl group a suitable substrate. wikipedia.org This reaction would allow for the introduction of various alkyne-containing substituents onto the phenyl ring.

Negishi Coupling: This cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.govresearchgate.net The Negishi coupling is known for its high functional group tolerance, including nitro groups and esters. pitt.edu Palladium catalysts with specific biarylphosphine ligands have been shown to effectively couple secondary alkylzinc halides with a wide range of aryl bromides, demonstrating the reaction's broad scope. nih.govmit.edu

Nucleophilic Displacement and Metal-Halogen Exchange Reactions

While direct nucleophilic aromatic substitution of the bromine on the phenyl ring is generally difficult without strong activation from ortho/para electron-withdrawing groups, other transformations are more feasible. wikipedia.org

Metal-Halogen Exchange: A more viable pathway for the functionalization of the aryl bromide is through metal-halogen exchange. This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. tcnj.eduwikipedia.org This process converts the C-Br bond into a highly nucleophilic C-Li bond. wikipedia.org The resulting aryllithium species is a powerful intermediate that can be quenched with a wide variety of electrophiles (e.g., water, alkyl halides, aldehydes) to introduce new functional groups. tcnj.edu The low temperatures (-100 °C to -78 °C) are crucial to ensure the exchange is faster than any potential attack on other electrophilic sites in the molecule, such as the nitropyridine ring. tcnj.edu

Chemical Modifications of the Thioether Linkage

The sulfur atom of the thioether bridge is another reactive site within the molecule, primarily susceptible to oxidation.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidations are valuable as they can significantly alter the electronic and steric properties of the molecule, which can be useful in tuning its chemical or biological activity.

The selective oxidation of sulfides to sulfoxides can be achieved using a controlled amount of an oxidizing agent. acsgcipr.org Further oxidation under more forcing conditions yields the sulfone. organic-chemistry.org A variety of reagents have been developed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. beilstein-journals.orgmdpi.com The reaction can be catalyzed by various metal complexes or run under metal-free conditions. Urea-hydrogen peroxide (UHP) is a stable and inexpensive solid oxidant that has been shown to be highly effective for the controlled oxidation of thioethers. beilstein-journals.org Typically, using 1.5 equivalents of UHP leads to the sulfoxide, while 2.5 equivalents under slightly higher temperatures produce the sulfone. beilstein-journals.org

Reductive Cleavage and Desulfurization Strategies

The carbon-sulfur bond in aryl sulfides, while generally stable, can be cleaved under specific reductive conditions. Such transformations are valuable for simplifying molecular structures or for introducing new functionalities. For this compound, reductive cleavage would typically involve the scission of the pyridine-sulfur bond, potentially leading to 3-nitropyridine and 4-bromothiophenol (B107966), or complete removal of the sulfur atom (desulfurization) to yield 3-nitropyridine.

Desulfurization can be achieved through various methods, with the choice of reagent being critical to avoid undesired side reactions, such as the reduction of the nitro group or dehalogenation.

Table 1: Potential Reagents for Reductive Cleavage and Desulfurization

| Reagent/Method | Expected Outcome | Key Considerations |

|---|---|---|

| Raney Nickel | Desulfurization to form 3-nitropyridine and 4-bromobenzene. | Raney Nickel is a strong reducing agent and may also reduce the nitro group depending on the reaction conditions. organic-chemistry.org |

| Molybdenum Hexacarbonyl | Desulfurization of the corresponding thiol or disulfide. organic-chemistry.orgresearchgate.net | This method is known for its high functional group tolerance, potentially preserving the nitro and bromo functionalities. researchgate.net |

Detailed research findings on the application of these methods to this compound are not extensively documented in publicly available literature, necessitating an approach based on analogous chemical systems. The use of molybdenum hexacarbonyl, for instance, has been shown to be effective for the desulfurization of various thiols and disulfides with good tolerance for other functional groups, suggesting its potential applicability here. researchgate.net Similarly, nickel-catalyzed methods for C-S bond cleavage are well-established and could be adapted for this specific substrate. organic-chemistry.orgacs.orgorganic-chemistry.org

Computational and Theoretical Investigations of 2 4 Bromophenyl Sulfanyl 3 Nitropyridine

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons in a molecule governs its stability, reactivity, and physical properties. Electronic structure analysis, grounded in molecular orbital (MO) theory, describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. For 2-(4-Bromophenyl)sulfanyl-3-nitropyridine, these calculations reveal the influence of the electron-withdrawing nitro group and the sulfur-linked bromophenyl group on the pyridine (B92270) core.

Frontier Molecular Orbital (FMO) theory is a fundamental application of MO theory used to predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenylsulfanyl moiety, particularly the sulfur atom and the bromophenyl ring. Conversely, the strong electron-withdrawing nature of the nitro group dictates that the LUMO will be concentrated on the 3-nitropyridine (B142982) ring system.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative framework for understanding its potential interactions. researchgate.net

Illustrative Reactivity Descriptors for this compound This table presents hypothetical but plausible values derived from theoretical principles for illustrative purposes.

| Parameter | Symbol | Formula | Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.45 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential | IP | -EHOMO | 6.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -ELUMO | 2.45 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | (IP + EA) / 2 | 4.65 | The ability of the molecule to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | 2.20 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | 1 / (2η) | 0.227 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index | ω | χ² / (2η) | 4.92 | A measure of the molecule's ability to act as an electrophile. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map is plotted onto a constant electron density surface, using a color spectrum to indicate electrostatic potential. urfu.ru Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com Green areas represent neutral potential.

In this compound, the MEP surface would clearly delineate the molecule's reactive sites:

Negative Regions (Nucleophilic Centers): The most intense negative potential is expected around the oxygen atoms of the nitro group due to their high electronegativity. The nitrogen atom of the pyridine ring and the sulfur atom of the sulfanyl (B85325) bridge would also exhibit negative potential, making them potential sites for interaction with electrophiles.

Positive Regions (Electrophilic Centers): A significant region of positive electrostatic potential would be located on the pyridine ring, particularly near the carbon atom attached to the nitro group, due to its powerful electron-withdrawing effect. The hydrogen atoms of the aromatic rings would also show positive potential.

This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence molecular recognition and crystal packing. scispace.com

Conformational Landscape and Energetics

The three-dimensional structure of a molecule is not rigid; it can adopt various spatial arrangements, or conformations, by rotating around its single bonds. Understanding this conformational landscape is essential, as the molecule's biological activity and physical properties often depend on its preferred shape. nih.gov

Computational methods, such as a Potential Energy Surface (PES) scan, are employed to explore the conformational space. By systematically rotating the dihedral angles associated with these bonds and calculating the energy at each step, a map of the energy landscape can be generated. The points on this surface with the lowest energy correspond to stable conformations (minima). The conformation with the absolute lowest energy is the global minimum, while other stable, higher-energy conformations are local minima. The analysis for this molecule would likely reveal that steric hindrance between the ortho-hydrogens of the phenyl ring and the nitro group on the pyridine ring plays a critical role in determining the most stable arrangements.

Illustrative Conformational Analysis of this compound This table presents hypothetical but plausible data for illustrative purposes.

| Conformer | Dihedral Angle 1 (C2-S-C1'-C2') | Dihedral Angle 2 (C3-C2-S-C1') | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| A (Global Minimum) | ~45° | ~150° | 0.00 | Most Stable |

| B (Local Minimum) | ~-45° | ~-150° | 0.85 | Stable |

| C (Local Minimum) | ~135° | ~30° | 1.50 | Less Stable |

The energy barriers separating the different minimum conformations on the PES determine the molecule's flexibility. If the barriers are low (a few kcal/mol), the molecule can easily interconvert between conformations at room temperature. High energy barriers can lead to conformationally locked structures. Computational studies can quantify these barriers, which correspond to transition states on the energy landscape. This information is vital for understanding how the molecule might adapt its shape upon interacting with a biological receptor or solvent molecules.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data. scispace.commdpi.com For this compound, these theoretical calculations can provide valuable insights into its vibrational and nuclear magnetic resonance spectra.

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific absorption bands in an experimental infrared (IR) spectrum to particular molecular motions. Key predicted vibrations for this molecule would include the characteristic symmetric and asymmetric stretching modes of the N-O bonds in the nitro group, the C-S stretching of the sulfanyl bridge, C-N stretching within the pyridine ring, and the C-Br stretching of the bromophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted by calculating their theoretical chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The calculations would show distinct chemical shifts for the protons on the nitropyridine and bromophenyl rings, reflecting the different electronic environments created by the substituent groups.

Theoretical Vibrational Frequencies for Infrared (IR) Spectroscopy

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. These theoretical predictions are instrumental in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, the theoretical IR spectrum is expected to be characterized by a series of distinct vibrational modes associated with its constituent functional groups and aromatic rings. DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to model the vibrational frequencies.

The predicted IR spectrum would exhibit characteristic bands for the following vibrational modes:

NO₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are typically strong absorptions.

C-S Stretching Vibrations: The stretching vibration of the carbon-sulfur bond is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine and bromophenyl rings would be observed above 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic rings are predicted to occur in the 1400-1600 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ region.

A data table of theoretically predicted vibrational frequencies, along with their corresponding assignments, provides a detailed fingerprint of the molecule's vibrational properties. It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1600 - 1500 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium to Strong |

| Symmetric NO₂ Stretch | 1370 - 1300 | Strong |

| C-S Stretch | 800 - 600 | Weak to Medium |

| C-Br Stretch | 650 - 500 | Medium to Strong |

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. These predictions are highly valuable for the structural elucidation of newly synthesized compounds and for the assignment of experimental NMR spectra.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would provide a detailed map of the electronic environment of each nucleus.

¹H NMR: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effects of the nitro group and the ring nitrogen, leading to chemical shifts in the downfield region (typically > 7.0 ppm). The protons on the bromophenyl ring will also resonate in the aromatic region, with their exact shifts influenced by the bromine atom and the sulfanyl linker.

¹³C NMR: The carbon atoms of the pyridine ring, particularly those in close proximity to the nitro group and the nitrogen atom, are expected to show significant downfield shifts. The carbon attached to the sulfur atom will also be influenced by the electronegativity of sulfur. The carbons of the bromophenyl ring will have chemical shifts characteristic of substituted benzene (B151609) rings, with the carbon bearing the bromine atom showing a distinct shift.

A table of predicted ¹H and ¹³C NMR chemical shifts, referenced to a standard like tetramethylsilane (TMS), is a crucial output of these computational studies.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton | Predicted Shift Range | Carbon | Predicted Shift Range |

| Pyridine-H4 | 7.5 - 8.5 | Pyridine-C2 | 150 - 160 |

| Pyridine-H5 | 7.0 - 8.0 | Pyridine-C3 | 140 - 150 |

| Pyridine-H6 | 8.0 - 9.0 | Pyridine-C4 | 120 - 130 |

| Bromophenyl-H (ortho to S) | 7.0 - 7.5 | Pyridine-C5 | 115 - 125 |

| Bromophenyl-H (meta to S) | 7.5 - 8.0 | Pyridine-C6 | 145 - 155 |

| Bromophenyl-C (ipso to S) | 130 - 140 | ||

| Bromophenyl-C (ortho to S) | 125 - 135 | ||

| Bromophenyl-C (meta to S) | 130 - 140 | ||

| Bromophenyl-C (para to S, ipso to Br) | 120 - 130 |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for understanding the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify stationary points, including reactants, products, intermediates, and transition states. This allows for a detailed analysis of the reaction pathway and the factors that govern its feasibility and rate. The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a sulfur nucleophile (e.g., 4-bromothiophenolate) attacks an electrophilic pyridine ring (e.g., 2-chloro-3-nitropyridine), displacing a leaving group.

Transition State Characterization for Key Transformations

The transition state (TS) is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. The characterization of the TS is a key aspect of mechanistic studies. For the SNAr reaction leading to this compound, the transition state would involve the partial formation of the new C-S bond and the partial breaking of the C-L bond (where L is the leaving group, e.g., Cl).

Computational methods are used to locate the TS geometry and calculate its energy. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant to the product. The geometry of the TS provides insights into the nature of the bond-forming and bond-breaking processes. In the case of an SNAr reaction, the TS is expected to have a structure resembling the Meisenheimer complex, a resonance-stabilized intermediate where the negative charge is delocalized over the aromatic ring and the nitro group.

Reaction Coordinate Analysis and Energy Barrier Determination

Reaction coordinate analysis involves tracing the minimum energy path on the potential energy surface that connects the reactants to the products via the transition state. This analysis provides a detailed picture of the energy changes that occur throughout the reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡), which is a key determinant of the reaction rate.

For the synthesis of this compound, the reaction coordinate would depict the approach of the 4-bromothiophenolate nucleophile to the 2-position of the 3-nitropyridine ring, the formation of the Meisenheimer-like intermediate, and the subsequent departure of the leaving group. The energy barrier for this process would be calculated, providing a quantitative measure of the reaction's feasibility. A lower energy barrier indicates a faster reaction. These calculations can also be used to compare the reactivity of different substrates and nucleophiles, aiding in the optimization of synthetic procedures.

Strategic Applications of 2 4 Bromophenyl Sulfanyl 3 Nitropyridine As a Modular Synthetic Building Block

Construction of Diverse Pyridine-Containing Heterocycles and Fused Systems

The inherent reactivity of 2-(4-Bromophenyl)sulfanyl-3-nitropyridine provides a robust platform for the synthesis of a variety of complex heterocyclic structures. Its functional groups can be manipulated to either build new rings onto the existing scaffold or to introduce diverse substituents, thereby creating novel molecular architectures.

Annulation Reactions for Polycyclic Architectures

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. The structure of this compound is well-suited for creating fused polycyclic systems, particularly through reactions involving the nitro group and the adjacent sulfanyl (B85325) linkage.

A key strategy involves the reductive cyclization of the nitro group. Treatment of related 2-arylthio-3-nitropyridines with a reducing agent like triethyl phosphite (B83602) can initiate an intramolecular cyclization. In this process, the nitro group is deoxygenated to a reactive nitrene intermediate which then attacks the adjacent aromatic ring of the arylthio group, leading to the formation of a new fused ring system. For instance, the cyclization of 2-phenylthio-3-nitropyridine has been shown to yield 5H-pyrido[2,3-b] researchgate.netnih.govbenzothiazine, albeit in modest yields. rsc.org This reaction demonstrates a direct pathway from simple nitropyridine precursors to complex, multi-ring heterocyclic architectures.

Another powerful approach is the chemical reduction of the nitro group to an amine. The resulting 3-aminopyridine (B143674) derivative is a versatile intermediate for a host of condensation and cyclization reactions. This amino group, positioned ortho to the sulfanyl bridge, can react with various bifunctional reagents to construct additional fused rings, such as diazepines or other nitrogen-containing heterocycles. rsc.orgnih.gov

Table 1: Representative Annulation Reactions

| Starting Moiety | Reagent/Condition | Resulting Fused System | Citation |

| 2-Phenylthio-3-nitropyridine | Triethyl Phosphite (Heat) | 5H-Pyrido[2,3-b] researchgate.netnih.govbenzothiazine | rsc.org |

| 3-Amino-2-pyridinethiolate | 4-Chloro-3-nitropyridine | 3,6-Diazaphenothiazine (via Smiles Rearrangement) | nih.gov |

| 2-Nitroarylethanols | Blue-light irradiation | Indoles / Oxindoles | nih.gov |

Scaffold Modification towards Complex Molecular Architectures

Beyond ring formation, this compound serves as an exceptional scaffold for building complex molecules through the selective functionalization of its reactive sites. The presence of a bromo-substituent, a nitro group, and a modifiable pyridine (B92270) core allows for a multi-directional approach to molecular diversification.

The bromine atom on the phenyl ring is a prime handle for transition metal-catalyzed cross-coupling reactions. rsc.org It can readily participate in reactions such as:

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids to form new C-C bonds, effectively linking the core structure to other aromatic systems. nih.gov

Buchwald-Hartwig Amination: Coupling with a wide range of amines to introduce diverse nitrogen-based functionalities.

Heck Coupling: Reaction with alkenes to append vinyl groups, which can be further functionalized.

C-S Cross-Coupling: Formation of new thioether linkages by reacting with other thiols, a strategy demonstrated with similar 2-(4-bromophenyl)-benzothiazole substrates. rsc.orgresearchgate.net

Simultaneously, the nitro group offers a separate avenue for modification. It is highly susceptible to nucleophilic aromatic substitution (SNAr), where it can be displaced by various nucleophiles. mdpi.comresearchgate.net More commonly, it is reduced to a 3-amino group. nih.gov This amine can then undergo a plethora of subsequent reactions, including acylation, sulfonylation, or serve as a directing group for further functionalization of the pyridine ring. mdpi.com This dual reactivity allows chemists to build out complexity from two different points on the molecule.

Table 2: Orthogonal Reactivity for Scaffold Modification

| Reactive Site | Reaction Type | Example Reagent | Resulting Functionality | Citation |

| 4-Bromophenyl | Suzuki Coupling | Arylboronic Acid | Biaryl System | nih.gov |

| 4-Bromophenyl | C-S Cross-Coupling | Thiol | Diaryl Thioether | rsc.orgresearchgate.net |

| 3-Nitro Group | Reduction | SnCl2 or H2/Pd | 3-Amino Group | nih.gov |

| 3-Nitro Group | Nucleophilic Substitution | Arenethiolates | 3-Thioaryl-pyridine | rsc.org |

Precursor for Advanced Materials and Functional Molecules (focused on synthetic utility)

The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of functional materials with tailored properties.

Integration into Polymer Backbones and Oligomeric Structures

The compound's structure is conducive to its use as a monomer in polymerization reactions. The 4-bromophenyl group is a classic monomer component for forming poly(arylene sulfides), a class of high-performance thermoplastics. For example, poly(p-phenylene sulfide) can be synthesized from bis(4-bromophenyl) disulfide. researchgate.net By analogy, this compound could be used in condensation polymerization reactions to incorporate the (thiophenyl)nitropyridine unit into a polymer backbone.

The resulting polymer would be expected to have unique characteristics imparted by the pendant nitropyridine group, such as altered solubility, thermal stability, and coordination sites for metal ions. The sulfur-containing backbone provides flexibility and chemical resistance, while the heterocyclic unit can introduce specific electronic or binding properties. researchgate.net

Role in the Synthesis of Optoelectronic Precursors

The electronic profile of this compound makes it an intriguing candidate for creating molecules with optoelectronic applications, particularly in the field of nonlinear optics (NLO). nih.gov The molecule features an electron-donating sulfanyl group linked to an electron-withdrawing nitropyridine ring, a classic "push-pull" D-π-A (Donor-π-Acceptor) configuration known to enhance NLO properties. rsc.org

The nitro group is a powerful electron-withdrawing group that significantly increases the third-order optical nonlinearity of molecular systems. nih.gov The synthetic utility of the compound lies in its ability to act as a core scaffold that can be systematically modified to tune these properties. The bromo-handle allows for the extension of the conjugated π-system through cross-coupling reactions, which can further enhance the NLO response. nih.gov Synthesizing a series of derivatives where different groups are attached at the bromo-position would allow for the systematic tuning of the material's absorption, emission, and hyperpolarizability, making it a valuable precursor for creating advanced materials for optical switching or data storage. mdpi.comresearchgate.net

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.govrsc.org this compound is an exemplary building block for DOS strategies due to its multiple, orthogonally addressable reactive sites.

A synthetic chemist can devise a strategy to exploit the differential reactivity of the bromo and nitro groups. For instance, a library could be generated through a multi-step sequence:

Step 1 (Diversification at Bromine): A Suzuki coupling reaction could be performed with a set of 20 different boronic acids on the 4-bromo position, creating 20 unique biaryl derivatives.

Step 2 (Diversification at Nitro Group): Each of these 20 derivatives could then be subjected to reduction of the nitro group to an amine.

Step 3 (Further Diversification): The resulting amino group on each of the 20 compounds could then be acylated with a set of 20 different acid chlorides, theoretically generating a library of 400 (20 x 20) distinct compounds from a single starting scaffold.

This approach allows for the rapid generation of skeletal and substituent diversity from a common core. The ability to build complexity in multiple directions makes this compound a powerful tool for populating chemical space with novel, pyridine-containing compounds for biological screening. nih.govacs.org

Parallel Synthesis Approaches Utilizing its Unique Reactivity

Parallel synthesis, a methodology aimed at the simultaneous preparation of a large number of compounds, relies on robust and high-yielding reactions that can be performed with minimal purification. The unique electronic and steric properties of this compound make it an ideal candidate for such synthetic endeavors. The reactivity of this compound can be selectively harnessed at three key positions: the bromophenyl ring, the pyridine ring activated by the nitro group, and the sulfur atom of the sulfanyl bridge.

One of the most powerful tools for derivatization in parallel synthesis is the Suzuki-Miyaura cross-coupling reaction. The bromine atom on the phenyl ring serves as a versatile handle for the introduction of a wide array of substituents. By employing a library of boronic acids or esters, a multitude of analogs can be generated in a parallel format. This reaction is well-tolerated by the other functional groups present in the molecule, ensuring that the core scaffold remains intact during the coupling process.

The 3-nitro group on the pyridine ring strongly activates the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the 2-(4-bromophenyl)sulfanyl group or the introduction of a new substituent at the 4-position by a variety of nucleophiles. A parallel synthesis approach could involve reacting the parent compound with a diverse set of thiols, amines, or alcohols, leading to a library of compounds with varied substituents at the 2-position.

Furthermore, the sulfanyl linkage itself can be a point of diversification. Oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone can modulate the electronic and steric properties of the molecule, potentially leading to altered biological activity or material properties. These oxidation reactions are typically high-yielding and can be readily adapted to a parallel synthesis workflow.

The combination of these orthogonal reaction pathways allows for the generation of a three-dimensional library of compounds from a single starting material. For instance, a first-generation library could be created by varying the substituent on the phenyl ring via Suzuki coupling. Each member of this library could then be subjected to a second round of diversification through SNAr at the pyridine ring, followed by a final modification at the sulfur atom. This combinatorial approach enables the rapid exploration of a vast chemical space.

Table 1: Potential Parallel Synthesis Reactions with this compound

| Reaction Type | Reactive Site | Reagents | Potential for Diversity |

| Suzuki-Miyaura Coupling | Bromophenyl Ring | Aryl/Alkyl Boronic Acids/Esters | High |

| Nucleophilic Aromatic Substitution | Pyridine Ring (Position 2) | Thiols, Amines, Alcohols | High |

| Oxidation | Sulfanyl Linkage | Oxidizing Agents (e.g., m-CPBA) | Moderate |

Exploration of Structural Diversity through Derivatization Strategies

The exploration of structural diversity is a critical step in the optimization of lead compounds in drug discovery and the development of new materials. The modular nature of this compound provides a rich platform for such explorations. Derivatization can be systematically performed to probe the structure-activity relationships (SAR) or structure-property relationships (SPR) of the resulting compounds.

Derivatization via Cross-Coupling Reactions:

As mentioned, the bromophenyl moiety is a prime site for derivatization using palladium-catalyzed cross-coupling reactions. Beyond the Suzuki-Miyaura reaction, other powerful methods such as the Sonogashira, Heck, and Buchwald-Hartwig reactions can be employed to introduce alkynyl, alkenyl, and amino groups, respectively. This allows for the synthesis of a wide range of analogs with finely tuned electronic and steric properties. For example, the introduction of a rigid alkynyl group via the Sonogashira coupling can significantly alter the conformational flexibility of the molecule, which can have profound effects on its biological target engagement.

Derivatization via Nucleophilic Aromatic Substitution:

The electron-withdrawing nitro group renders the pyridine ring susceptible to nucleophilic attack. This provides a straightforward method for introducing a variety of functional groups at the 2- and 4-positions. The reaction with different nucleophiles can lead to the formation of new carbon-sulfur, carbon-nitrogen, or carbon-oxygen bonds, thereby generating a diverse set of derivatives. The regioselectivity of the substitution can often be controlled by the choice of reaction conditions and the nature of the nucleophile.

Derivatization of the Nitro Group:

The nitro group itself can be a target for derivatization. Reduction of the nitro group to an amino group opens up a plethora of further synthetic possibilities. The resulting aminopyridine can be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems. This transformation dramatically alters the electronic properties of the pyridine ring, switching it from an electron-deficient to an electron-rich system, which in turn modifies its reactivity and potential biological interactions.

Table 2: Examples of Derivatization Strategies for this compound

| Derivatization Strategy | Target Moiety | Example Reaction | Resulting Functional Group |

| Sonogashira Coupling | Bromophenyl | Reaction with terminal alkynes | Aryl-alkyne |

| Buchwald-Hartwig Amination | Bromophenyl | Reaction with amines | Aryl-amine |

| Nucleophilic Substitution | Pyridine Ring | Reaction with sodium methoxide | Methoxy-pyridine |

| Nitro Group Reduction | 3-Nitropyridine (B142982) | Catalytic hydrogenation | Amino-pyridine |

Advanced Analytical Methodologies for Structural and Purity Confirmation of 2 4 Bromophenyl Sulfanyl 3 Nitropyridine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-(4-Bromophenyl)sulfanyl-3-nitropyridine, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent atoms (C, H, Br, N, O, S). epa.gov Experimental analysis via HRMS provides a measured mass, and a close correlation between the theoretical and found values confirms the molecular formula. This technique is often performed using soft ionization methods like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. While specific HRMS data for the title compound is not widely published in the cited literature, the principle is routinely applied to its derivatives. For instance, related structures analyzed by ESI-HRMS show a very small mass error, typically in the range of a few parts per million (ppm), which provides strong evidence for the proposed atomic composition. nih.gov

Table 1: Representative HRMS Data for Related Nitropyridine Derivatives This table illustrates the application of HRMS to compounds structurally related to the title compound, demonstrating the typical accuracy of the technique.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the specific arrangement and connectivity of atoms in a molecule. By observing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field, NMR provides detailed information about the chemical environment, proximity, and coupling of atoms.

¹H NMR: Proton NMR reveals the number of different types of protons in a molecule, their electronic environment (chemical shift, δ), and the number of neighboring protons (splitting pattern or multiplicity). For this compound, the aromatic protons on both the pyridine (B92270) and phenyl rings would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The specific splitting patterns (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) are critical for assigning each proton to its correct position on the rings.

¹³C NMR: Carbon NMR provides information on the different carbon environments in the molecule. The chemical shifts of the carbon atoms in this compound would confirm the presence of the two distinct aromatic rings and the carbon atoms directly attached to the electron-withdrawing nitro group and the sulfur atom.

While a complete, published NMR spectral dataset for the title compound is not available in the provided search results, analysis of closely related compounds demonstrates the utility of this technique. For example, in derivatives of 3-nitropyridine (B142982), the proton adjacent to the nitro group is typically shifted significantly downfield. nih.gov

Table 2: Representative ¹H NMR Data for a Structurally Similar Compound: (E)-5-Bromo-2-(4-chlorostyryl)-3-nitropyridine This table provides an example of how ¹H NMR data is presented and interpreted for a related nitropyridine derivative.

| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|

| 8.83 | d, J = 1.8 Hz | Pyridine Ring Proton | nih.gov |

| 8.40 | d, J = 1.8 Hz | Pyridine Ring Proton | nih.gov |

| 8.02 | d, J = 15.6 Hz | Vinyl Proton | nih.gov |

| 7.68 | d, J = 15.6 Hz | Vinyl Proton | nih.gov |

| 7.56 | d, J = 8.4 Hz | Phenyl Ring Protons | nih.gov |

| 7.38 | d, J = 8.4 Hz | Phenyl Ring Protons | nih.gov |

X-ray Diffraction Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray Diffraction (XRD) crystallography provides the most definitive structural evidence. This technique involves passing X-rays through a single crystal of the compound. The diffraction pattern of the X-rays is used to calculate the precise positions of each atom in the crystal lattice, yielding a three-dimensional model of the molecule. This analysis provides unambiguous confirmation of atomic connectivity and stereochemistry, as well as precise bond lengths and angles.

Although specific crystallographic data for this compound was not found in the search results, XRD has been successfully applied to confirm the structure of its derivatives. For example, the trans configuration of vinyl groups in certain 2-substituted-3-nitropyridines was unequivocally proven by X-ray analysis. nih.gov Such an analysis for the title compound would confirm the substitution pattern on both aromatic rings and reveal the dihedral angle between them.

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatography is essential for separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. mdpi.com

Purity is typically assessed using a detector, such as a photodiode array (PDA) or UV-Vis detector, which measures the absorbance of the eluting components. A pure compound should ideally show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantification. Method development involves optimizing the stationary phase (e.g., C18, Phenyl-Hexyl), mobile phase composition (e.g., mixtures of acetonitrile and water or methanol and water, often with additives like formic acid or buffers), and flow rate to achieve optimal separation. ptfarm.plresearchgate.netiosrjournals.org While a specific, validated HPLC method for the title compound is not detailed in the search results, methods for structurally similar aromatic compounds are common and would be readily adaptable. mdpi.comnih.gov

Table 3: Typical HPLC Parameters for Analysis of Aromatic Compounds This table outlines common conditions used in HPLC methods for compounds of a similar class, which would serve as a starting point for analyzing this compound.

| Parameter | Typical Condition |

|---|---|

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/PDA at a wavelength of maximum absorbance (e.g., 254 nm) |

| Column Temperature | Ambient to 40 °C |

Gas Chromatography is another powerful separation technique, but it is suitable only for compounds that are volatile and thermally stable enough to be vaporized without decomposition. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.

Given the molecular weight and presence of polar functional groups, this compound may require high temperatures to be analyzed by GC, which could risk thermal degradation. Therefore, HPLC is often the preferred chromatographic method for purity analysis of such compounds. If GC were to be used, it would likely be coupled with a mass spectrometer (GC-MS) to provide both retention time and mass data for peak identification.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-5-Bromo-2-(4-chlorostyryl)-3-nitropyridine |

| (E)-5-(Benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-3-nitropyridine |

| Acetonitrile |

| Water |

| Methanol |

| Formic Acid |

| Trifluoroacetic Acid |

Future Research Directions and Unexplored Avenues in the Chemistry of 2 4 Bromophenyl Sulfanyl 3 Nitropyridine

Development of Asymmetric Synthetic Routes for Chiral Analogues

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While the parent compound 2-(4-Bromophenyl)sulfanyl-3-nitropyridine is achiral, the development of asymmetric routes to its chiral analogues presents a significant and valuable challenge. Future research could focus on introducing chirality through several strategic approaches:

Catalytic Asymmetric C-H Functionalization: The pyridine (B92270) or the bromophenyl ring could be targeted for enantioselective C-H activation and subsequent functionalization. This would allow for the introduction of chiral substituents without the need for pre-functionalized starting materials.

Asymmetric Cross-Coupling Reactions: The development of chiral catalysts for the asymmetric Suzuki-Miyaura or other cross-coupling reactions could be employed to introduce chiral groups at the bromine-bearing position of the phenyl ring or at other positions on the heterocyclic core.

Organocatalyzed Asymmetric Reactions: The use of chiral organocatalysts could facilitate the enantioselective synthesis of derivatives. For instance, asymmetric Michael additions to vinyl-substituted analogues could be a viable strategy. A recent study on the organocatalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles highlights the potential of such approaches for creating complex chiral heterocyclic systems mdpi.com.

The successful development of these asymmetric syntheses would provide access to a new library of chiral compounds with potential applications as ligands in asymmetric catalysis or as biologically active molecules. The catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles, for example, demonstrates the power of chiral phosphoric acid catalysts in controlling stereochemistry in heterocyclic systems, a strategy that could be adapted for analogues of this compound nih.gov.

| Potential Chiral Analogue | Synthetic Strategy | Potential Application |

| Axially chiral biaryl analogues | Atroposelective cross-coupling | Chiral ligands, advanced materials |

| Analogues with stereocenters on substituents | Asymmetric C-H functionalization | Biologically active compounds |

| Chiral sulfoxide (B87167) derivatives | Asymmetric oxidation of the sulfide | Chiral auxiliaries, medicinal chemistry |

Exploration of Photoredox Catalyzed Transformations and Green Chemistry Innovations

The fields of photoredox catalysis and green chemistry offer powerful tools for developing more sustainable and efficient synthetic methods. unibo.itnih.gov The application of these principles to the synthesis and modification of this compound is a promising area for future investigation.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and versatile method for a wide range of organic transformations. princeton.eduresearchgate.netscispace.com For this compound, this could involve:

Radical-based C-H Functionalization: Activation of C-H bonds on either the pyridine or phenyl ring to introduce new functional groups under mild conditions.

Cross-Coupling Reactions: Development of photoredox-mediated cross-coupling reactions to form C-C or C-heteroatom bonds, potentially avoiding the need for high temperatures and stoichiometric metal reagents.

Modification of the Nitro Group: Photoredox catalysis could enable novel transformations of the nitro group, such as its reduction or conversion to other functional groups.

Green Chemistry Innovations: The principles of green chemistry can be applied to all stages of the synthesis and use of this compound. mdpi.com Key areas for exploration include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents.

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Use of bio-based solvents | Synthesis and purification | Reduced environmental impact |

| Heterogeneous catalysis | Facilitating reactions and product separation | Catalyst recyclability, simplified workup |

| One-pot synthesis | Combining multiple synthetic steps | Increased efficiency, reduced waste |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. nih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry methodologies is a logical next step for enabling larger-scale production.

Future research in this area could focus on:

Development of Continuous-Flow Nitration: The nitration of the pyridine ring is a key step that could be made safer and more efficient in a flow reactor. A two-step continuous flow synthesis of 4-nitropyridine has been successfully demonstrated, providing a model for similar transformations. researchgate.net

Automated Synthesis: Utilizing automated flow systems to rapidly synthesize a library of derivatives for screening in various applications. The continuous flow synthesis of nitrofuran pharmaceuticals showcases the potential for high-throughput production of related heterocyclic compounds. nih.gov

Advanced Mechanistic Investigations and Computational Tool Development for Enhanced Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. Advanced mechanistic investigations, combining experimental techniques with computational modeling, can provide valuable insights.

Kinetic Studies: Performing detailed kinetic analysis of key reaction steps to elucidate reaction orders, activation energies, and the influence of various parameters.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR, to identify and characterize reaction intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and understand the electronic properties of the molecule and its derivatives. Computational approaches are increasingly used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates, which could be relevant for derivatives of this compound. nih.gov The crystal structure and Hirshfeld surface analysis of a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, provides a precedent for the type of detailed structural and intermolecular interaction analysis that could be applied. nih.gov

| Investigative Tool | Application | Expected Outcome |

| In-situ NMR spectroscopy | Monitoring reaction progress | Identification of transient intermediates |

| DFT calculations | Modeling reaction transition states | Understanding reaction pathways and selectivity |

| Isotope labeling studies | Tracing atom movement | Elucidation of reaction mechanisms |

Design and Synthesis of Derivatives for Niche Chemical Applications (e.g., as ligands or catalysts)

The structural features of this compound make it an attractive scaffold for the design and synthesis of derivatives with specialized chemical applications.

Ligand Development: The nitrogen and sulfur atoms in the molecule can act as coordination sites for metal ions. By modifying the substituents on the pyridine and phenyl rings, it is possible to tune the electronic and steric properties of the resulting ligands for use in catalysis or materials science. The synthesis of derivatives of 4-(4-bromophenyl)-thiazol-2-amine for biological and molecular docking studies suggests a pathway for creating functionalized molecules from similar bromo-phenyl precursors. nih.gov

Catalyst Design: The pyridine nitrogen could be quaternized to form pyridinium salts that can act as organocatalysts. Furthermore, the bromo-phenyl group provides a handle for the introduction of catalytically active moieties. For example, new catalysts based on nitro-functionalized pyrazole derivatives and copper(II) salts have been developed for oxidation reactions, indicating the potential for nitrogen-containing heterocycles with nitro groups to be incorporated into catalytic systems. mdpi.com

Functional Materials: The aromatic and heteroaromatic rings, along with the polar nitro group, suggest that derivatives of this compound could have interesting photophysical or electronic properties, making them candidates for applications in organic electronics or as fluorescent probes. The synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates demonstrates how the bromophenyl moiety can be a key building block in the creation of complex, functional heterocyclic systems. nih.gov

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations in chemical synthesis and beyond.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)sulfanyl-3-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SAr) between 3-nitropyridine derivatives and 4-bromothiophenol. Key steps include:

- Precursor activation : Use of a base (e.g., KCO) to deprotonate the thiol group.